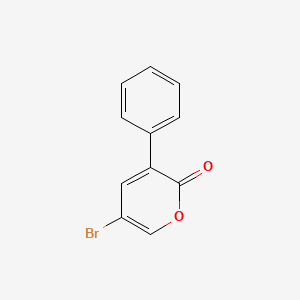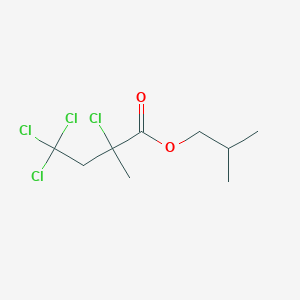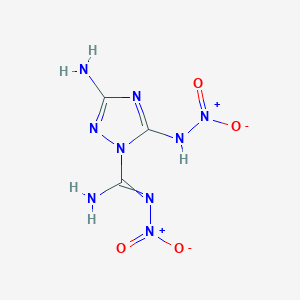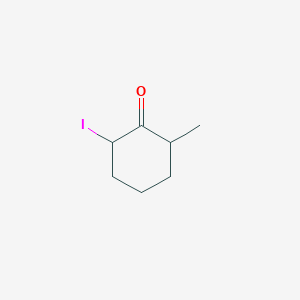
3-(4-Acetylphenyl)-7-chloro-2-methylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Acetylphenyl)-7-chloro-2-methylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a quinazolinone core with a 4-acetylphenyl and a 7-chloro substituent, making it a molecule of interest for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylphenyl)-7-chloro-2-methylquinazolin-4(3H)-one typically involves the condensation of 4-acetylphenylamine with 7-chloro-2-methylquinazolin-4(3H)-one. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common solvents used in this synthesis include ethanol or methanol, and the reaction may require refluxing for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The use of automated systems and advanced purification techniques, such as crystallization or chromatography, ensures that the compound meets the required standards for further applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Acetylphenyl)-7-chloro-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of 4-carboxyphenyl derivatives.
Reduction: Formation of 4-hydroxyphenyl derivatives.
Substitution: Formation of various substituted quinazolinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Acetylphenyl)-7-chloro-2-methylquinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-(4-Acetylphenyl)-7-chloro-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Acetylphenyl isocyanate
- 7-Chloro-2-methylquinazolin-4(3H)-one
- 4-Acetylphenylcarbamate
Uniqueness
3-(4-Acetylphenyl)-7-chloro-2-methylquinazolin-4(3H)-one is unique due to its specific substitution pattern on the quinazolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its combination of a 4-acetylphenyl group and a 7-chloro substituent is not commonly found in other quinazolinone derivatives, which may contribute to its unique activity profile.
Propiedades
Número CAS |
503044-92-6 |
|---|---|
Fórmula molecular |
C17H13ClN2O2 |
Peso molecular |
312.7 g/mol |
Nombre IUPAC |
3-(4-acetylphenyl)-7-chloro-2-methylquinazolin-4-one |
InChI |
InChI=1S/C17H13ClN2O2/c1-10(21)12-3-6-14(7-4-12)20-11(2)19-16-9-13(18)5-8-15(16)17(20)22/h3-9H,1-2H3 |
Clave InChI |
NSZUHWUAKDJZMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC=C(C=C3)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[6-([1,1'-Biphenyl]-4-yl)-4-phenyl-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14245495.png)

![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] butanoate](/img/structure/B14245501.png)
![2,3-Bis[(4-methoxyphenyl)methyl]butanedinitrile](/img/structure/B14245502.png)





![2-[(3-Hydroxyphenyl)methylidene]pentanedioic acid](/img/structure/B14245540.png)
![Cyclohexanecarboxamide, N-[[(4-methylphenyl)sulfonyl]phenylmethyl]-](/img/structure/B14245546.png)
![[1-(4-Chlorophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B14245549.png)
